![molecular formula C13H18FNO3S B4627442 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide](/img/structure/B4627442.png)
4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Overview
Description
The compound 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide is part of a broader class of chemicals known for their potential in medicinal chemistry and material science. Its structure suggests interactions with biological systems, and its synthesis and properties are of considerable interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves the introduction of fluorine atoms to increase selectivity and potency for specific biological targets. For instance, the synthesis of a potent COX-2 inhibitor involved substituent effects at the ortho position to the sulfonamide group, demonstrating the importance of fluorine introduction for biological activity enhancement (Hashimoto et al., 2002).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides, including those with fluorine substitutions, significantly influences their biological activity and interaction with enzymes. Crystallographic studies, for instance, show that the introduction of fluorine can lead to distinct supramolecular architectures and intermolecular interactions, highlighting the role of fluorine in modulating molecular properties and behaviors (Rodrigues et al., 2015).
Chemical Reactions and Properties
Fluorine introduction into the benzenesulfonamide framework can result in enhanced chemical reactivity and selectivity. For example, N-fluoro derivatives have been utilized as electrophilic fluorinating agents, improving the enantioselectivity of the products in certain reactions (Yasui et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug development and material science. The crystal structures of closely related compounds provide insights into the effect of fluorine atoms on molecular packing, hydrogen bonding, and overall stability (Suchetan et al., 2015).
Scientific Research Applications
Enzyme Inhibition and Therapeutic Applications
A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds with fluorine atoms, have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity. This research has led to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the therapeutic potential of fluorinated benzenesulfonamides (Hashimoto et al., 2002).
Bioconjugation and Solid Support Activation
4-Fluorobenzenesulfonyl chloride, a compound related to 4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide, has been identified as an excellent activating agent for covalent attachment of biologicals to a variety of solid supports. Its strong electron-withdrawing property enhances the covalent binding of enzymes, antibodies, and other biologicals to solid phases, preserving their biological function. This has potential therapeutic applications in bioselective separation and tumor cell targeting from biological samples (Chang et al., 1992).
Corrosion Inhibition
Research into piperidine derivatives, including those with fluorine and sulfonamide groups, has demonstrated their effectiveness in inhibiting the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these compounds' adsorption behaviors and inhibition efficiencies, offering insights into developing new materials for corrosion protection (Kaya et al., 2016).
Chemical Synthesis and Catalysis
In chemical synthesis, fluorinated benzenesulfonamides have facilitated addition-elimination reactions in pyrimidines and purines, accelerating nucleophilic aromatic substitution reactions. This has implications for synthesizing complex organic molecules and pharmaceuticals, demonstrating the utility of fluorinated sulfonamides in enhancing reaction efficiencies (Whitfield et al., 2003).
properties
IUPAC Name |
4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-15(12-4-2-3-5-13(12)16)19(17,18)11-8-6-10(14)7-9-11/h6-9,12-13,16H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJSKUSNHJPTKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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